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Abstract

The formation of ternary complexes is a fundamental mechanism in numerous biological
processes and a cornerstone of modern therapeutic modalities, such as Proteolysis Targeting
Chimeras (PROTACS).[1][2] Understanding the kinetics, affinity, and stability of these three-part
systems is critical for drug discovery and development. Surface Plasmon Resonance (SPR)
offers a powerful, label-free, and real-time method to dissect these intricate interactions.[3][4][5]
This guide provides a comprehensive framework for designing, executing, and interpreting
SPR experiments to characterize ternary complex formation, moving beyond a simple recitation
of steps to explain the causality behind critical experimental choices. We will detail robust
protocols, data analysis strategies, and troubleshooting insights to ensure the generation of
high-quality, reliable data.

Introduction: The Significance of Ternary Complexes
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Aternary complex involves the simultaneous interaction of three distinct molecules (e.g.,
Protein A, a small molecule, and Protein B). In the context of PROTACS, this complex consists
of a target Protein of Interest (POI), the bifunctional PROTAC molecule, and an E3 ubiquitin
ligase.[1][2] The formation of a stable and productive ternary complex is the requisite step that
precedes the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

While techniques like TR-FRET and AlphaLISA can report on complex formation, they often
require labels and provide limited kinetic information.[5] Isothermal Titration Calorimetry (ITC)
yields thermodynamic data but is low-throughput and sample-intensive.[3][4] SPR uniquely
overcomes these limitations by providing label-free, real-time kinetic data (association and
dissociation rates) for both the individual binary interactions and the overarching ternary
complex, making it an indispensable tool.[1][3]

The Principle of SPR for Ternary Complex Analysis

SPR technology measures changes in the refractive index at the surface of a sensor chip upon
which one interacting partner (the ligand) is immobilized.[4][6] When binding partners
(analytes) in solution flow over this surface, their association increases the mass at the surface,
causing a proportional change in the SPR signal, measured in Resonance Units (RU). The
subsequent dissociation is monitored during a buffer-only flow phase.[7] This allows for the
direct determination of the association rate constant (ka), the dissociation rate constant (kd),
and the equilibrium dissociation constant (KD).[7]

For a ternary system, SPR enables the dissection of multiple binding events, allowing for the
calculation of a critical parameter: cooperativity.

Strategic Experimental Design

A successful ternary complex analysis hinges on a logical and robust experimental design. The
primary goal is to measure the kinetics of two binary interactions and one ternary interaction to
understand the system fully. Let's consider a model system: a Target Protein (T), a PROTAC
(P), and an E3 Ligase (L).

3.1. Choosing the Right Assay Format

The choice of which component to immobilize as the ligand is the most critical decision. The
most common and often most successful approach for PROTACSs is to immobilize the E3 ligase
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and inject the PROTAC, either alone (for binary analysis) or pre-incubated with the target

protein (for ternary analysis).[3][8]

Essential Controls
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Caption: Recommended SPR assay format for PROTAC ternary complex analysis.
This format is advantageous because:

e Maintains Solution-Phase Kinetics: The critical P-T interaction occurs in solution before
binding to the surface, more closely mimicking the biological context.

» Simplifies Analysis: It allows for a direct comparison of the binding kinetics of P to L in the
absence and presence of T.[8]

e Avoids Complexity: Immobilizing the small molecule PROTAC can be challenging and may

lead to orientation issues.

3.2. Immobilization Strategy: Covalent vs. Capture

The ligand must be attached to the sensor surface in a stable and active conformation.
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Immobilization

Description Pros Cons
Method

Covalently links ) )
_ _ Random orientation
primary amines (e.g., o
] ] Stable surface, low can obscure binding
) ) lysine residues) on the ) ) )
Amine Coupling ] i ligand consumption, sites; low pH during
ligand to an activated ) )
generally applicable. coupling can denature
carboxymethyl- ]
some proteins.[10][11]
dextran surface.[9][10]

Uses a high-affinity Can be less stable

tag system, such as Uniform orientation, o
(except Biotin-SA);

biotinylated ligand on milder conditions, high o
may require ligand

Site-Specific Capture a streptavidin (SA) ligand activity. Can be o
) ) - modification; capture
chip or a His-tagged used for unpurified
) ) ) molecule adds mass.
ligand on an NTA chip.  ligands.[9][10] ]
[8]19]

For ternary complex studies, site-specific capture is often preferred. For example, using a site-
specifically biotinylated E3 ligase (e.g., via an AviTag) provides a uniform surface of active
protein, enhancing data quality and reproducibility.[8]

Detailed Experimental Protocol: A PROTAC Case Study

This protocol outlines the characterization of a ternary complex involving the VHL E3 ligase, the
PROTAC MZ1, and the Brd4 bromodomain (Brd4BD?2) as the target.[1][8]

4.1. Materials and Reagents

e SPR Instrument: Biacore T200 or similar.[8]
e Sensor Chip: Series S Sensor Chip SA (Streptavidin).
¢ Ligand: Site-specifically biotinylated VHL/ElonginB/ElonginC (VCB) complex.[8]

e Analytes: PROTAC (MZ1), Target Protein (Brd4BD2).
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e Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v
Surfactant P20), potentially with 1-2% DMSO for small molecule solubility.

e Immobilization Reagents: As required by the instrument.

4.2. Step 1: Ligand Immobilization

o System Priming: Prime the instrument with fresh, degassed running buffer until the baseline
is stable.

o Surface Preparation: Pre-condition the streptavidin sensor surface as per the manufacturer's
protocol.

o Ligand Capture: Inject the biotinylated VCB complex at a low concentration (e.g., 1-5 pg/mL)
over one flow cell until a target immobilization level of ~100-200 RU is achieved. A low
density minimizes mass transport limitations.

o Reference Surface: The adjacent flow cell should be left unmodified to serve as a reference
for subtracting bulk refractive index changes and non-specific binding.

4.3. Step 2: Binary Interaction Analysis (VHL-MZ1)

Objective: Determine the affinity and kinetics of the PROTAC binding to the E3 ligase.

e Analyte Preparation: Prepare a serial dilution of MZ1 in running buffer. A typical
concentration range might be 1.6 nM to 1000 nM.[1]

e Assay Cycle (Multi-Cycle Kinetics):

o Injection: Inject the lowest MZ1 concentration over both the ligand and reference flow cells
for a set association time (e.g., 120 s).

o Dissociation: Switch to running buffer flow and monitor dissociation for a sufficient time
(e.g., 300 s).

o Regeneration: If required, inject a mild regeneration solution to remove all bound analyte.
Self-validation check: The regeneration step must return the baseline to its starting level
without damaging the immobilized ligand.
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o Repeat: Repeat the cycle for each MZ1 concentration, including a zero-concentration
(buffer only) injection for double referencing.

4.4. Step 3: Ternary Complex Analysis (VHL - [MZ1:Brd4BD2])

Objective: Determine the affinity and kinetics of the pre-formed PROTAC: Target complex
binding to the E3 ligase.

e Analyte Preparation:

o Prepare a stock solution of the target protein (Brd4BD2) at a constant, near-saturating
concentration. This is crucial to ensure that nearly all PROTAC molecules are bound to the
target.[2][8] A concentration of 20-50 times the KD of the PROTAC-target interaction is
recommended.[2]

o In this solution of Brd4BD2, prepare a serial dilution of MZ1 across the same
concentration range used in the binary experiment.

o Incubate the mixtures for a sufficient time to allow the PROTAC:Target complex to pre-
form.

o Assay Cycle (Single-Cycle Kinetics - SCK): Ternary complexes can be very stable with slow
off-rates, making SCK an efficient method.[2][8][12]

o Sequential Injections: Inject the MZ1:Brd4BD2 concentrations sequentially from lowest to
highest without a regeneration step in between. Each injection builds upon the previous
one.

o Final Dissociation: After the final and highest concentration injection, switch to a long
dissociation phase with running buffer to accurately measure the slow off-rate of the stable
ternary complex.[7]

o Essential Control: Inject the highest concentration of Brd4BD2 alone (without MZ1) over the
immobilized VCB. This is a critical self-validating step to confirm that the target protein does
not bind directly to the E3 ligase.[8] A flat sensorgram is expected.

Data Analysis and Interpretation
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The entire experimental workflow is designed to yield data that can be systematically analyzed
to reveal the nature of the ternary complex.

Data Acquisition

Binary Sensorgrams

Ternary Sensorgrams
(L +P)
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Caption: Workflow for SPR data analysis from raw sensorgrams to cooperativity.

5.1. Data Processing

» Reference Subtraction: For each injection, subtract the signal from the reference flow cell
from the signal on the active flow cell.

o Double Referencing: Subtract the sensorgram from the buffer-only injection to correct for any
baseline drift or systemic artifacts.

o Model Fitting: Fit the processed sensorgrams globally to a suitable kinetic binding model (a
1.1 Langmuir binding model is often sufficient) using the instrument's evaluation software.
This will yield the ka, kd, and KD values.

5.2. Calculating Cooperativity (a)

Cooperativity is a quantitative measure of how the binding of one component influences the
binding of another.[8] It is calculated as the ratio of the binary and ternary dissociation
constants.[3]

o = KDbinary / KDternary

Implication for PROTAC

Cooperativity Value Interpretation .
Design
The PROTAC binds the ligase
more tightly in the presence of
a>1 Positive Cooperativity the target. This is highly

desirable as it indicates a

stable ternary complex.[3]

The binding of the target has
a=1 No Cooperativity no effect on the PROTAC-

ligase interaction.

The PROTAC binds the ligase
_ o more weakly in the presence of
a<l1 Negative Cooperativity o
the target, indicating an

unstable or strained complex.
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The dissociative half-life (t1/2 = In(2)/kd) of the ternary complex is another key parameter. A
longer half-life indicates a more stable complex, which is often correlated with more efficient
target degradation.[2][8]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)

Increase salt concentration or

_ S Analyte is "sticky" and bindsto ~ add a non-ionic surfactant
High Non-Specific Binding

(NSB) the chip surface or reference (e.g., Tween-20) to the running
cell. buffer. Use a blocking agent
like BSA.[11][13]
Ensure running buffer and
) ) analyte buffer are identical.
Buffer mismatch; incomplete ,
) ) o ) Degas all solutions thoroughly.
Unstable Baseline / Drift surface equilibration; air .
Allow the system to equilibrate
bubbles. ] ) i
with running buffer until the
baseline is stable.[13][14][15]
Confirm protein activity with an
Inactive ligand/analyte; low orthogonal assay. Increase
) o analyte concentration; steric analyte concentration range.
Low Signal or No Binding ] ) - ) o
hindrance of immobilized Re-evaluate immobilization
ligand. strategy; try capturing via a

different tag or site.[11][13][14]

o Reduce ligand density.
Mass transport limitation;
Increase flow rate. Ensure

Complex Sensorgrams (not analyte heterogeneity; ) ]
) analyte is monodisperse (e.g.,
1:1) conformational change upon ] )
o via SEC). Fit data to more
binding. o
complex models if justified.
Conclusion

Surface Plasmon Resonance provides a robust and information-rich platform for the detailed
kinetic characterization of ternary complex formation.[7] By systematically measuring both
binary and ternary interactions, researchers can derive critical parameters like affinity, kinetic
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rates, and cooperativity.[16] This information is invaluable for understanding structure-activity
relationships and for the rational design of potent therapeutics like PROTACSs that depend on
the formation of stable and long-lived ternary complexes for their mechanism of action.[2][8]
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 To cite this document: BenchChem. [Protocol for assessing ternary complex formation with
SPR]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b148314#protocol-for-assessing-ternary-complex-
formation-with-spr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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